"Ethyl 3-oxopiperidine-4-carboxylate" synthesis and properties
"Ethyl 3-oxopiperidine-4-carboxylate" synthesis and properties
An In-depth Technical Guide to Ethyl 3-oxopiperidine-4-carboxylate: Synthesis, Properties, and Applications
Abstract
Ethyl 3-oxopiperidine-4-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a piperidine core functionalized with both a ketone and an ethyl ester, renders it a highly versatile precursor for a wide array of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, focusing on established methodologies like the Dieckmann condensation, details its key physicochemical properties, and explores its significant applications as an intermediate in the development of pharmaceutical agents. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this important scaffold.
Introduction: The Significance of a Versatile Scaffold
The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] Ethyl 3-oxopiperidine-4-carboxylate, often handled as its more stable hydrochloride salt (CAS No: 72738-09-1), represents a strategically important derivative of this core.[1][3] The presence of a β-keto ester system within the cyclic framework provides multiple reactive sites, allowing for a diverse range of chemical transformations. This inherent reactivity enables chemists to introduce molecular complexity and tailor derivatives for specific biological targets, making it a valuable starting material in the synthesis of novel therapeutics, including analgesics and anti-inflammatory drugs. This guide will elucidate the synthetic pathways to this compound, characterize its properties, and highlight its role in the landscape of drug discovery.
Synthesis Methodologies: Constructing the Piperidine Core
The construction of the ethyl 3-oxopiperidine-4-carboxylate framework is most prominently achieved through an intramolecular cyclization reaction. The choice of strategy often depends on the desired substitution on the piperidine nitrogen.
Dieckmann Condensation: The Cornerstone of Synthesis
The Dieckmann condensation is the classical and most effective method for synthesizing 5- and 6-membered cyclic β-keto esters.[4][5] This intramolecular Claisen condensation involves the base-catalyzed cyclization of a linear diester.[5][6] In the context of ethyl 3-oxopiperidine-4-carboxylate, the synthesis begins with a suitably N-substituted diester precursor, such as 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.
The mechanism proceeds via the following key steps[6]:
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Deprotonation: A strong base, typically a sodium alkoxide like sodium ethoxide or a stronger base like sodium hydride, removes an acidic α-proton from the carbon adjacent to one of the ester groups, forming an enolate.[5][7][8]
-
Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ester group at the other end of the molecule.[6]
-
Cyclization and Elimination: This attack forms a cyclic, tetrahedral intermediate, which then collapses, eliminating an ethoxide leaving group to yield the cyclic β-keto ester.
The N-benzyl group is commonly employed as a protecting group during this synthesis, yielding Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.[2][7] This protected intermediate can then be debenzylated via catalytic hydrogenation to yield the target secondary amine, which is typically isolated as the hydrochloride salt for improved stability. A patent describes a high-yield process starting from N-benzyl glycine ethyl ester, which is first reacted with a 4-halogenated ethyl butyrate and then cyclized using a base like sodium tert-butoxide.[8]
Caption: Dieckmann Condensation Synthesis Workflow.
Alternative Synthetic Routes
While the Dieckmann condensation is prevalent, other strategies can be employed. These include:
-
Carboxylation: Introducing the carboxylate group onto a pre-formed piperidone ring, for instance, by reacting a 1-benzyl-3-piperidone with a carbonate like dimethyl carbonate in the presence of a strong base.[7]
-
Oxidation: The ketone group can be introduced by oxidizing a suitable alcohol precursor, though this is less common for the primary synthesis.[1]
Chemical and Physical Properties
Ethyl 3-oxopiperidine-4-carboxylate is typically supplied as its hydrochloride salt to enhance stability and ease of handling. Its properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 72738-09-1 (for hydrochloride salt) | [1][3][9] |
| Molecular Formula | C₈H₁₄ClNO₃ | [1][3] |
| Molecular Weight | 207.65 g/mol | [1][3] |
| Appearance | Solid form, crystalline powder | [2][9] |
| Melting Point | 200-202 °C | [3][9] |
| Solubility | Soluble in solvents like methanol. | |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [3][9] |
Note: Properties for the N-benzyl derivative (CAS: 39514-19-7) are also widely reported, with a molecular weight of 261.32 g/mol and a boiling point of approximately 368.6°C.[10][11]
Reactivity and Applications in Drug Development
The synthetic utility of Ethyl 3-oxopiperidine-4-carboxylate stems from its multiple reactive centers, making it a valuable building block for creating diverse molecular libraries.[1]
Caption: Reactivity Map of the Core Scaffold.
-
Piperidine Nitrogen: As a secondary amine, the nitrogen is nucleophilic and can be readily functionalized via N-alkylation or N-acylation to introduce various side chains.[2] This is a common strategy for modulating a molecule's pharmacokinetic properties or for orienting substituents towards a specific binding pocket in a biological target.
-
C3-Ketone: The ketone group is a versatile handle for reactions such as reduction to a hydroxyl group (creating stereocenters), reductive amination to install new amine functionalities, or condensation reactions.
-
C4-Ester and α-Carbon: The ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for many drug candidates, or converted to an amide.[12] The adjacent α-carbon is acidic and can be deprotonated to form an enolate, allowing for further C-C bond formation via alkylation.
This multi-faceted reactivity makes the compound a crucial intermediate in the synthesis of complex pharmaceutical agents. It is a documented precursor in the development of fluoroquinolone antibacterials, such as balofloxacin, and serves as a foundational structure for various receptor ligands and enzyme inhibitors.[1][8]
Representative Experimental Protocol: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
This protocol is adapted from established procedures for the carboxylation of an N-substituted piperidone.[7]
Objective: To synthesize methyl 1-benzyl-3-oxopiperidine-4-carboxylate via base-mediated carboxylation of 1-benzyl-3-piperidone. Note: This yields the methyl ester, but the procedure is analogous for the ethyl ester by using diethyl carbonate.
Materials:
-
1-Benzyl-3-piperidone (72 g)
-
Dimethyl carbonate (500 mL)
-
Sodium hydride (NaH), 60% dispersion in oil (38 g)
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a suitable reaction vessel equipped with a stirrer and reflux condenser, add 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL).
-
Addition of Base: While stirring the mixture, carefully add the sodium hydride (38 g, 60% dispersion) in batches. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux for approximately 20 minutes. The progress of the reaction can be monitored by an appropriate method such as Thin-Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture and quench it by the slow and careful addition of water (800 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 400 mL).
-
Drying and Concentration: Combine the organic phases and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Product: The procedure yields the product, methyl 1-benzyl-3-oxopiperidine-4-carboxylate, as a brown oil (approx. 93 g, 99% yield).[7] The product can be further purified by column chromatography if necessary.
Conclusion
Ethyl 3-oxopiperidine-4-carboxylate is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and organic synthesis. Its robust and scalable synthesis, primarily through the Dieckmann condensation, combined with its versatile reactivity, ensures its continued importance as a preferred building block. For scientists and researchers, a thorough understanding of this scaffold's properties and synthetic potential is essential for designing and creating the next generation of complex, biologically active molecules.
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